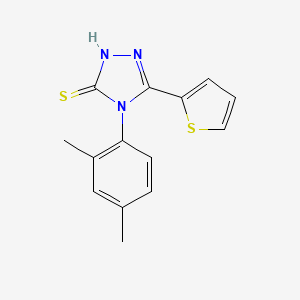

![molecular formula C14H12N2O2S B5567683 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)

3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" belongs to a class of molecules that combine structural elements of thienopyrazole and carboxylic acid. Compounds in this category often exhibit notable chemical and biological activities, making them of interest in the fields of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thieno[2,3-c]pyrazole derivatives generally involves strategies such as cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones, which are prepared by reacting 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione with arylhydrazines. This method was described for the synthesis of a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, showing significant analgesic, anti-inflammatory, and antipyretic activities, as well as platelet antiaggregating activity in vitro comparable to acetylsalicylic acid (Menozzi et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of thienopyrazole derivatives often employs X-ray crystallography, providing unambiguous determination of regioisomers and understanding of the molecular conformation. For example, the crystal structure of a related compound was stabilized by hydrogen bond interactions, forming a 3D network, which is typical of carboxylic acid groups in the solid state (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Compounds with the thieno[2,3-c]pyrazole core can undergo various chemical reactions, including cyclocondensation, functionalization, and nucleophilic substitution, which are instrumental in further derivatizing these molecules for specific applications or studies. The synthesis of bifunctional thieno[3,2-c]pyrazole, pyrazolothieno[2,3-d]pyrimidin derivatives, showcases the versatility and reactivity of these compounds (Aly, 2016).

科学的研究の応用

Antimicrobial Activities

Research indicates that derivatives of thieno[3,2-c]pyrazole, closely related to 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, have been synthesized and evaluated for antimicrobial properties. These compounds showed moderate to high antimicrobial activity against a range of microorganisms, including fungi (Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum, Candida albicans) and bacteria (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli). The synthesis approach and the testing methodologies provide a framework for exploring the antimicrobial potential of similar compounds (H. Aly, 2016).

Structural and Spectral Studies

Further studies focus on the structural and spectral characteristics of similar pyrazole derivatives, offering insights into their chemical properties and potential applications in various fields, including pharmaceuticals and material sciences. Experimental and theoretical analyses, such as NMR and IR spectroscopy, alongside density functional theory (DFT) calculations, contribute to a deeper understanding of these compounds' molecular structures and behaviors (S. Viveka et al., 2016).

Synthesis of Heterocyclic Compounds

Research on the synthesis of bifunctional thieno[3,2-c]pyrazole derivatives reveals a straightforward route for creating new heterocyclic compounds based on this structure. These synthetic pathways not only expand the chemical space of pyrazole derivatives but also provide a foundation for the development of novel molecules with potential biological and pharmacological applications (Z. Turgut, N. Oecal, 2002).

Nonlinear Optical Properties

Studies on related pyrazole derivatives highlight their potential as materials with nonlinear optical properties. This research suggests that certain structural modifications to the pyrazole core can enhance these materials' optical nonlinearities, making them suitable candidates for applications in optical limiting devices and photonic technologies (B. Chandrakantha et al., 2013).

Antitumor Activity

Some derivatives of pyrazole, closely related to the compound , have been synthesized and tested for their antitumor activities. These studies provide valuable insights into the structural requirements for antitumor activity and open new avenues for the development of pyrazole-based anticancer agents (M. Queiroz et al., 2009).

特性

IUPAC Name |

3-methyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-3-5-10(6-4-8)16-13-11(9(2)15-16)7-12(19-13)14(17)18/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOBBVWDMLLEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

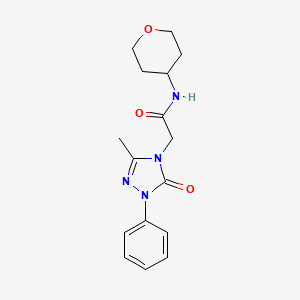

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

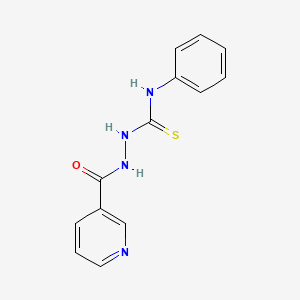

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

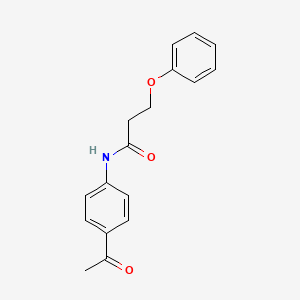

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)

![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)